Reversin 121

Description

high affinity peptide chemosensitize

Structure

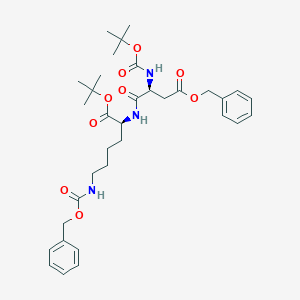

2D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNKEDMVAQBLLN-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174630-04-7 | |

| Record name | Reversin 121 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Reversin 121: A Deep Dive into its Mechanism of Action as a P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversin 121 is a synthetic peptide that has emerged as a significant modulator of multidrug resistance (MDR) in cancer. Contrary to initial confusion with the similarly named compound "Reversine," which is an Aurora kinase inhibitor, this compound's primary mechanism of action is the inhibition of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Core Mechanism of Action: Inhibition of P-glycoprotein

This compound functions as a potent inhibitor of P-glycoprotein, a 170 kDa transmembrane protein that acts as an ATP-dependent efflux pump. In many cancer types, the overexpression of P-glycoprotein is a primary cause of multidrug resistance, as it actively removes a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

This compound counteracts this resistance by directly interacting with P-glycoprotein. While the precise binding site is yet to be fully elucidated, it is understood that this compound's interaction with P-gp leads to a modulation of its function. Interestingly, it has been reported that this compound increases the ATPase activity of MDR1[1][2][3]. This may seem counterintuitive for an inhibitor; however, this phenomenon, known as "uncoupled ATPase activity," suggests that this compound may promote ATP hydrolysis without effective drug transport, ultimately leading to a non-productive cycle that depletes the cell of the energy required for drug efflux. This effectively inhibits the pump's ability to remove chemotherapeutic agents.

The inhibitory effect of this compound is not limited to P-glycoprotein. Studies have shown that it also reduces the proportion of tumor cells expressing other multidrug resistance proteins, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Multidrug Resistance-Associated Protein 3 (MRP3), particularly in pancreatic cancer models[4].

Signaling Pathway of P-glycoprotein-mediated Multidrug Resistance and its Inhibition by this compound

References

Reversin 121 as a P-glycoprotein Inhibitor in Cancer: A Technical Guide

Executive Summary: Multidrug resistance (MDR) remains a primary obstacle to effective cancer chemotherapy.[1] A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing intracellular concentrations of chemotherapeutic agents to sub-therapeutic levels.[2][3] This has spurred the development of P-gp inhibitors to reverse resistance and restore chemosensitivity. Reversin 121, a hydrophobic peptide chemosensitizer, has emerged as a potent P-gp inhibitor.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.

Introduction: The Challenge of Multidrug Resistance in Cancer

The development of resistance to a wide array of structurally and functionally diverse anticancer drugs is a significant challenge in oncology.[1] This phenomenon, known as multidrug resistance (MDR), can be intrinsic or acquired and is a major cause of chemotherapy failure.[1]

The Role of P-glycoprotein (P-gp) in Chemotherapy Failure

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a 170 kDa transmembrane protein that actively transports xenobiotics out of cells.[2][6] It is a member of the ABC transporter superfamily, utilizing the energy from ATP hydrolysis to drive the efflux of a broad spectrum of substrates, including many widely used chemotherapeutic drugs like taxanes, anthracyclines, and vinca alkaloids.[2][7][8]

P-gp is constitutively expressed in various normal tissues with excretory functions, such as the intestinal epithelium, liver, and kidney, where it plays a protective role by limiting toxin absorption and facilitating their elimination.[2][6] However, its overexpression in cancer cells is a well-established mechanism of MDR.[1][9] By actively pumping anticancer drugs out of the tumor cells, P-gp lowers the intracellular drug concentration, preventing the drugs from reaching their therapeutic targets and rendering the cells resistant to treatment.[2][10]

The Need for P-gp Inhibitors

To overcome P-gp-mediated MDR, significant research has focused on developing P-gp inhibitors, also known as chemosensitizers or MDR modulators.[1] The strategy involves co-administering a P-gp inhibitor with a conventional chemotherapeutic agent. The inhibitor blocks the P-gp efflux pump, thereby increasing the intracellular accumulation and retention of the anticancer drug, restoring its cytotoxic efficacy in resistant cells.[3][11] While several generations of P-gp inhibitors have been developed, the search for potent, specific, and non-toxic agents continues.[1]

This compound: A Novel P-gp Inhibitor

This compound is a high-affinity peptide identified for its ability to modulate the function of MDR proteins.[12][13] It is characterized as a hydrophobic peptide chemosensitizer that effectively reverses P-gp-mediated multidrug resistance.[4][5]

Mechanism of Action

This compound functions as a direct inhibitor of P-glycoprotein.[4][14] Unlike some inhibitors that act by downregulating protein expression, this compound directly interferes with the pump's function.[3] Interestingly, it has been shown to increase the ATPase activity of MDR1, suggesting it may act as an alternative substrate that competitively inhibits the transport of chemotherapeutic drugs, leading to a "futile cycling" of the transporter.[4][5][7][14] By occupying the transporter, it prevents the efflux of cytotoxic agents, leading to their accumulation within the cancer cell and the reversal of resistance.

Preclinical Efficacy of this compound

The efficacy of this compound in overcoming P-gp-mediated MDR has been demonstrated in both in vitro and in vivo cancer models.

In Vitro Studies

In vitro experiments have shown that this compound can restore sensitivity to chemotherapeutic agents in various resistant cancer cell lines. For instance, in paclitaxel-resistant lung cancer cells (NCI-H460), a 5 μM concentration of this compound successfully reversed the resistance to paclitaxel.[4][5][14] Similarly, when combined with gemcitabine, this compound at 12 μg/mL reduced the proportion of MDR-positive cells in the Panc1 pancreatic cancer cell line.[4][5][14] These studies highlight its potential across different cancer types and in combination with various standard chemotherapy drugs.

In Vivo Studies

The therapeutic potential of this compound has been validated in animal models. In an orthotopic mouse model of pancreatic carcinoma, the combination of this compound (at 2.5 mg/kg) with 5-fluorouracil (35 mg/kg/day) led to a significant decrease in tumor size and a reduced prevalence of metastases compared to chemotherapy alone.[5][12][13][14] Flow cytometry analysis in this model also revealed that the combination therapy decreased the number of cells positive for another MDR protein, MRP3.[5][14] These findings demonstrate that this compound can effectively sensitize tumors to chemotherapy in a complex biological system.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Summary of In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration | Duration | Key Finding |

|---|---|---|---|---|---|

| NCI-H460 (Paclitaxel-Resistant) | Lung Cancer | Paclitaxel | 5 μM | 96 h | Reverses resistance against paclitaxel.[4][5] |

| Panc1 | Pancreatic Cancer | Gemcitabine | 12 μg/mL | Not specified | Reduces the proportion of MDR-positive tumor cells.[4][5][14] |

Table 2: Summary of In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment Group | Dosing Regimen | Key Finding |

|---|

| Orthotopic Mouse Model | Pancreatic Carcinoma | this compound + 5-Fluorouracil | this compound: 2.5 mg/kg (i.p.)5-Fluorouracil: 35 mg/kg/day (i.p.)5 days a week | Significantly decreased tumor size and prevalence of metastases.[5][12][14] |

Key Experimental Protocols

The evaluation of P-gp inhibitors like this compound involves a series of standardized assays.[9][15] The following are detailed methodologies for key experiments.

Protocol: P-gp Mediated Efflux Inhibition Assay (Fluorescent Substrate Accumulation)

This assay directly measures the ability of a test compound to inhibit the efflux of a known fluorescent P-gp substrate, such as Rhodamine 123 or Calcein AM.[16]

-

Cell Culture: Culture P-gp-overexpressing cancer cells (e.g., MCF-7/Adr, NCI-H460/PTX) and the corresponding parental drug-sensitive cell line to 80-90% confluency in 96-well plates.

-

Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., HBSS or PBS). Pre-incubate the cells for 30-60 minutes at 37°C with various concentrations of this compound. Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and a vehicle-only group as a negative control.

-

Substrate Loading: Add a fluorescent P-gp substrate (e.g., 5 µM Rhodamine 123) to all wells and incubate for an additional 60-90 minutes at 37°C, protected from light.

-

Wash: Aspirate the loading solution and wash the cells three times with ice-cold buffer to remove extracellular substrate and stop the efflux process.

-

Lysis and Measurement: Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100). Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., ~485/528 nm for Rhodamine 123).

-

Data Analysis: Calculate the fold increase in fluorescence accumulation in the presence of the inhibitor compared to the vehicle control. An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.

Protocol: Chemosensitization Assay (Cell Viability)

This assay determines the extent to which a P-gp inhibitor can restore the cytotoxicity of a chemotherapeutic agent in resistant cells.

-

Cell Seeding: Seed P-gp-overexpressing resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of a chemotherapeutic drug (e.g., paclitaxel, doxorubicin) alone or in combination with a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate the plates for 48-96 hours at 37°C in a CO2 incubator.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate for 2-4 hours, then solubilize the resulting formazan crystals with DMSO or another suitable solvent.[17]

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Plot cell viability versus drug concentration to generate dose-response curves. Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent with and without this compound. The "reversal fold" or "fold-sensitization" is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of this compound.

Protocol: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft study to evaluate the efficacy of this compound in combination with chemotherapy in an animal model.[12][13]

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously or orthotopically implant P-gp-overexpressing human cancer cells into the mice. Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into four treatment groups: (1) Vehicle control; (2) Chemotherapy agent alone; (3) this compound alone; (4) Chemotherapy agent + this compound.

-

Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injections five days a week). Doses should be based on prior toxicology and efficacy studies (e.g., this compound at 2.5 mg/kg; 5-FU at 35 mg/kg).[5][14]

-

Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and the overall health of the animals regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (due to tumor size limits or a fixed time point), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, flow cytometry for MDR protein expression).

-

Data Analysis: Compare the mean tumor volumes and weights between the treatment groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the combination therapy compared to monotherapy and control groups.

Visualizing Mechanisms and Workflows

Diagram 1: P-gp Efflux Mechanism and Inhibition

Caption: P-gp uses ATP to efflux drugs; this compound inhibits this process.

Diagram 2: Experimental Workflow for Assessing P-gp Inhibition

Caption: Workflow for measuring P-gp inhibition via substrate accumulation.

Conclusion and Future Directions

This compound has demonstrated significant promise as a P-gp inhibitor capable of reversing multidrug resistance in preclinical cancer models.[12] Its ability to sensitize resistant cells to standard chemotherapeutics both in vitro and in vivo provides a strong rationale for its further development.

Future research should focus on several key areas. A more detailed elucidation of its binding site and interaction with P-gp could aid in the design of even more potent and specific derivatives. Comprehensive pharmacokinetic and toxicology studies are necessary to establish a safe and effective clinical dosing regimen. Finally, clinical trials are the essential next step to determine if the promising preclinical efficacy of this compound in combination with chemotherapy translates into improved outcomes for cancer patients with drug-resistant tumors. The development of effective MDR modulators like this compound remains a critical goal in the ongoing effort to overcome the challenge of chemotherapy resistance.

References

- 1. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 7. The P-glycoprotein efflux pump: how does it transport drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]

- 11. Frontiers | Mechanism Underlying the Reversal of Drug Resistance in P-Glycoprotein-Expressing Leukemia Cells by Pinoresinol and the Study of a Derivative [frontiersin.org]

- 12. Effects of the high-affinity Peptide this compound on multidrug resistance proteins in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Screening for P-Glycoprotein (Pgp) Substrates and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

The Role of Reversin 121 in Overcoming Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly limiting the efficacy of a wide array of anticancer agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3). These transporters function as ATP-dependent efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their intracellular concentration to sub-therapeutic levels. Reversin 121, a synthetic, hydrophobic peptide, has emerged as a potent chemosensitizer capable of reversing P-gp-mediated MDR. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on key signaling pathways, and detailed experimental protocols for its evaluation as an MDR reversal agent.

Mechanism of Action of this compound

This compound primarily functions as a P-glycoprotein inhibitor.[1][2][3] It is a hydrophobic peptide chemosensitizer that directly interacts with P-gp, modulating its function and restoring cancer cell sensitivity to chemotherapeutic drugs.[1][3]

2.1 Inhibition of P-glycoprotein (P-gp/ABCB1)

The principal mechanism by which this compound overcomes MDR is through the direct inhibition of P-glycoprotein.[1][2][3] P-gp is an ATP-dependent efflux pump that is frequently overexpressed in cancer cells and is responsible for the extrusion of a broad spectrum of chemotherapeutic agents.[1] this compound has been shown to increase the ATPase activity of MDR1, which is the gene encoding P-gp, suggesting a direct interaction with the transporter that ultimately interferes with its drug efflux capabilities.[1][2][3]

2.2 Effects on Other ABC Transporters

Beyond its well-documented effects on P-gp, studies have indicated that this compound can also modulate the activity of other ABC transporters, including MRP1 and MRP3. In an orthotopic pancreatic carcinoma mouse model, treatment with this compound in combination with 5-fluorouracil led to a decrease in MRP3-positive cells.[1][2] Furthermore, co-administration of this compound with gemcitabine reduced the proportion of tumor cells positive for MDR proteins in Panc1 pancreatic cancer cells.[2] This suggests that this compound may have a broader spectrum of activity against different MDR mechanisms.

Signaling Pathways in Multidrug Resistance and the Role of this compound

The expression and function of ABC transporters are regulated by complex signaling networks. While the direct effects of this compound on these pathways are still under investigation, its ability to inhibit ABC transporters intersects with these regulatory cascades.

3.1 Regulation of P-glycoprotein (ABCB1)

The PI3K/Akt and NF-κB signaling pathways are established as key regulators of P-gp expression. The activation of these pathways can lead to the upregulation of P-gp, contributing to the MDR phenotype.

3.2 Regulation of MRP1 (ABCC1) and MRP3 (ABCC3)

The regulation of MRP1 and MRP3 also involves intricate signaling pathways. For instance, the MAPK signaling pathway has been implicated in the regulation of MRP3 expression. Studies have shown that this compound can reduce the proportion of MRP1 and MRP3-positive pancreatic cancer cells, suggesting an indirect or direct modulatory role on these transporters or their regulatory pathways.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Doxorubicin and paclitaxel-loaded lipid-based nanoparticles overcome multidrug resistance by inhibiting P-glycoprotein and depleting ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the high-affinity Peptide this compound on multidrug resistance proteins in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Reversine 121: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine 121 is a synthetic dipeptide derivative that has garnered significant interest in the field of oncology for its ability to counteract multidrug resistance (MDR), a major obstacle in the effective treatment of cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Reversine 121. It details its primary mechanism of action as a potent and specific inhibitor of P-glycoprotein (P-gp/MDR1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells. This document also outlines detailed experimental protocols for assays relevant to the study of Reversine 121 and visualizes its mechanism of action and experimental workflows using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

Reversine 121 is a hydrophobic peptide chemosensitizer.[1][2] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of Reversine 121

| Identifier | Value |

| IUPAC Name | tert-butyl (2S)-2-[[(2S)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-4-oxo-4-(phenylmethoxy)butanoyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoate |

| CAS Number | 174630-04-7 |

| Molecular Formula | C₃₄H₄₇N₃O₉[2][3] |

| Canonical SMILES | CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C[4] |

| InChI Key | SVNKEDMVAQBLLN-SVBPBHIXSA-N[2] |

Table 2: Physicochemical Properties of Reversine 121

| Property | Value |

| Molecular Weight | 641.8 g/mol [3] |

| Appearance | Colorless to light yellow oil or crystalline solid[2][5] |

| Solubility | Soluble in DMSO (20 mg/ml), DMF (25 mg/ml), and Ethanol (12 mg/ml).[1][2] Sparingly soluble in a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml)[1][2] |

| Storage | Store at -20°C for long-term stability.[5] |

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action of Reversine 121 is the inhibition of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[5] P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is a major contributor to the phenomenon of multidrug resistance.[6] By actively transporting a wide range of chemotherapeutic drugs out of the cancer cell, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy.

Reversine 121 acts as a potent, high-affinity inhibitor of P-gp, with a reported dissociation constant (Kd) of 77 nM.[1][4] It is believed to interact with the drug-binding sites on P-gp, thereby competitively inhibiting the binding and efflux of anticancer drugs. Furthermore, Reversine 121 has been shown to modulate the ATPase activity of P-gp, which is essential for the energy-dependent transport of substrates.[5]

Biological Effects and Signaling Pathways

The inhibition of P-gp by Reversine 121 leads to the restoration of sensitivity to chemotherapeutic drugs in multidrug-resistant cancer cells. This has been demonstrated in various in vitro and in vivo models. For instance, Reversine 121 has been shown to reverse resistance to paclitaxel in NCI-H460 cells and enhance the efficacy of gemcitabine in Panc1 pancreatic cancer cells.[5]

While Reversine 121's primary target is P-gp, the downstream consequences of its action can indirectly influence cellular signaling. By increasing the intracellular concentration of chemotherapeutic agents, Reversine 121 allows these drugs to effectively engage their respective targets, which can trigger a variety of signaling cascades leading to cell cycle arrest, apoptosis, and other forms of cell death. It is important to distinguish Reversine 121 from the broader-acting compound "Reversine," which directly targets kinases such as Aurora kinases and MPS1, and influences pathways like PI3K/AKT and JNK. The known effects of Reversine 121 are predominantly linked to its role as a chemosensitizer through P-gp inhibition.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of Reversine 121. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Synthesis of Reversine 121

Reversine 121 is a dipeptide derivative. Its synthesis can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A generalized solution-phase approach is outlined below.

Materials:

-

Boc-Asp(OBzl)-OH

-

H-Lys(Z)-OtBu

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagents (e.g., TFA)

-

Purification system (e.g., HPLC)

Protocol:

-

Coupling: Dissolve Boc-Asp(OBzl)-OH, H-Lys(Z)-OtBu, and a coupling agent in an appropriate solvent (e.g., DMF).

-

Add a base (e.g., DIPEA) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction and perform an aqueous work-up to remove excess reagents.

-

Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the protected dipeptide.

-

Deprotection (Optional): If required, remove the protecting groups (Boc, OtBu, Z, OBzl) using appropriate deprotection conditions (e.g., TFA for Boc and OtBu, hydrogenolysis for Z and OBzl).

-

Final Purification: Purify the final deprotected Reversine 121 using preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of Reversine 121 to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

Materials:

-

P-gp-overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line (e.g., OVCAR-8)

-

Rhodamine 123

-

Reversine 121

-

Positive control P-gp inhibitor (e.g., Verapamil)

-

Cell culture medium

-

PBS

-

Flow cytometer or fluorescence plate reader

Protocol:

-

Cell Seeding: Seed the P-gp-overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.

-

Drug Treatment: Pre-incubate the cells with various concentrations of Reversine 121 or the positive control for 1-2 hours.

-

Rhodamine 123 Loading: Add Rhodamine 123 to the medium and incubate for a further 30-60 minutes to allow for cellular uptake.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux: Incubate the cells in fresh, drug-free medium (or medium containing the inhibitor) for 1-2 hours to allow for P-gp-mediated efflux.

-

Analysis: Harvest the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

-

Data Interpretation: An increase in intracellular Rhodamine 123 fluorescence in the presence of Reversine 121 indicates inhibition of P-gp-mediated efflux.

ATPase Activity Assay

This assay determines the effect of Reversine 121 on the ATPase activity of P-gp. A common method involves measuring the release of inorganic phosphate (Pi) from ATP.

Materials:

-

Isolated P-gp-containing membranes (e.g., from Sf9 insect cells overexpressing human MDR1) or purified P-gp.

-

Reversine 121

-

ATP

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Malachite green reagent for Pi detection

-

Phosphate standard solution

-

Microplate reader

Protocol:

-

Reaction Setup: In a microplate, combine the P-gp-containing membranes, assay buffer, and varying concentrations of Reversine 121.

-

Initiation: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and add the malachite green reagent to each well. This reagent forms a colored complex with the liberated inorganic phosphate.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Quantification: Generate a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.

-

Data Analysis: Plot the ATPase activity as a function of Reversine 121 concentration to determine its effect (stimulation or inhibition) on P-gp's ATPase function.

Conclusion

Reversine 121 is a valuable research tool for studying and overcoming multidrug resistance in cancer. Its well-defined chemical structure and specific mechanism of action as a P-glycoprotein inhibitor make it a model compound for the development of novel chemosensitizing agents. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize and further investigate the therapeutic potential of Reversine 121 and similar compounds. Further research into the precise binding interactions of Reversine 121 with P-glycoprotein and its long-term effects in preclinical models will be crucial for its potential translation into clinical applications.

References

In-Vitro Characterization of Reversin 121 and Reversine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of two distinct compounds: Reversin 121 , a P-glycoprotein (P-gp) inhibitor, and Reversine , an Aurora kinase inhibitor. It is crucial to distinguish between these two molecules as they possess different mechanisms of action and cellular targets. This document summarizes their inhibitory activities, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows.

Section 1: this compound - A P-glycoprotein Inhibitor for Reversing Multidrug Resistance

This compound is a peptide-based chemosensitizer that primarily functions as an inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. P-gp is a well-known contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic drugs.[1][2] By inhibiting P-gp, this compound can restore the intracellular concentration and efficacy of these drugs.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the in-vitro inhibitory activity of this compound against P-glycoprotein.

| Cell Line | Target | Assay Type | IC50 | Reference |

| NIH3T3 (expressing human MDR1) | P-glycoprotein (MDR1) | Drug Efflux Inhibition (Flow Cytometry) | 1.41 µM | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Mechanisms

The primary mechanism of action for this compound is the direct inhibition of the P-glycoprotein efflux pump. This restores the cytotoxic effects of chemotherapeutic agents in drug-resistant cancer cells.

Experimental Protocols

This protocol is designed to measure the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 or DiOC2(3), from P-gp-overexpressing cells.[4][5][6][7]

Materials:

-

P-gp-overexpressing cell line (e.g., NIH3T3/MDR1, K562/A02) and a parental control cell line.

-

Fluorescent P-gp substrate (e.g., Rhodamine 123, DiOC2(3)).[6][7]

-

This compound.

-

Positive control inhibitor (e.g., Verapamil).[7]

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Culture P-gp-overexpressing and parental cells to 80-90% confluency. Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

-

Incubation with Inhibitor: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add varying concentrations of this compound to the respective tubes. Include a no-inhibitor control and a positive control (Verapamil). Incubate for 30 minutes at 37°C.

-

Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 to a final concentration of 1 µM) to all tubes and incubate for 30-60 minutes at 37°C, protected from light.

-

Efflux: Centrifuge the cells and resuspend them in fresh, pre-warmed medium (without substrate but with the respective inhibitors). Incubate for 1-2 hours at 37°C to allow for drug efflux.

-

Flow Cytometry Analysis: After the efflux period, place the tubes on ice to stop the transport process. Analyze the intracellular fluorescence of the cell population using a flow cytometer.

-

Data Analysis: The increase in intracellular fluorescence in the presence of this compound, compared to the untreated control, indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value by plotting the fluorescence intensity against the concentration of this compound.

Section 2: Reversine - An Aurora Kinase Inhibitor

Reversine is a synthetic purine derivative that acts as a potent, ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[8][9] These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in tumorigenesis.[8][9] By inhibiting Aurora kinases, Reversine can induce mitotic arrest, apoptosis, and polyploidy in cancer cells.[10]

Quantitative Data: Inhibitory Activity of Reversine

The following table summarizes the in-vitro inhibitory activity of Reversine against Aurora kinases.

| Target | Assay Type | IC50 (nM) | Reference |

| Aurora A | In-vitro Kinase Assay | 400 | [8] |

| Aurora B | In-vitro Kinase Assay | 500 | [8] |

| Aurora C | In-vitro Kinase Assay | 400 | [8] |

Signaling Pathways and Mechanisms

Reversine competitively binds to the ATP-binding pocket of Aurora kinases, preventing the phosphorylation of their downstream substrates. This disrupts various mitotic processes, including centrosome separation, spindle assembly, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.

Experimental Protocols

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to quantify the inhibition of an Aurora kinase by Reversine.[11][12]

Materials:

-

Recombinant Aurora kinase (e.g., Aurora A or B).

-

Europium-labeled anti-tag antibody specific for the kinase.

-

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor).

-

Reversine.

-

Kinase buffer.

-

384-well microplate.

-

TR-FRET-capable plate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Reversine in the kinase buffer. Prepare a solution containing the Aurora kinase and the Eu-labeled antibody. Prepare a solution of the Alexa Fluor™ 647-labeled tracer.

-

Assay Assembly: In a 384-well plate, add the Reversine dilutions. Then, add the kinase/antibody mixture to all wells.

-

Initiation of Binding: Add the tracer solution to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the europium donor (at ~620 nm) and the Alexa Fluor™ 647 acceptor (at ~665 nm) following excitation at ~340 nm.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The decrease in the TR-FRET ratio in the presence of Reversine indicates its displacement of the tracer from the kinase's ATP-binding site. Determine the IC50 value by plotting the TR-FRET ratio against the Reversine concentration.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Reversine.[13][14][15]

Materials:

-

Cancer cell line of interest.

-

Reversine.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plate.

-

Plate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Reversine. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][15]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each Reversine concentration relative to the untreated control and determine the IC50 value.

This protocol can be used to confirm the in-cell activity of Reversine by assessing the phosphorylation status of a known Aurora kinase substrate, such as Histone H3 at Serine 10.

Materials:

-

Cancer cell line.

-

Reversine.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) and anti-total Histone H3).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Treat cells with Reversine for a specified time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-Histone H3 (Ser10). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total Histone H3 to confirm equal protein loading.

-

Analysis: A decrease in the phospho-Histone H3 signal in Reversine-treated cells indicates inhibition of Aurora kinase activity.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. researchhub.com [researchhub.com]

Reversin 121: A Technical Guide to its Therapeutic Potential in Oncology by Reversing Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to the failure of chemotherapeutic regimens. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Reversin 121, a hydrophobic peptide chemosensitizer, has emerged as a potent and selective P-glycoprotein inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound, its mechanism of action, and its potential therapeutic applications in oncology. We present a consolidation of preclinical data, detail relevant experimental protocols, and visualize the associated signaling pathways to offer a thorough resource for researchers and drug development professionals in the field.

Introduction to this compound

This compound is a synthetic, peptide-based molecule designed to counteract P-glycoprotein-mediated multidrug resistance in cancer.[1] Unlike other compounds with similar nomenclature, such as the Aurora kinase inhibitor "reversine," this compound's primary mechanism of action is the direct inhibition of the P-gp efflux pump.[1][2] By blocking the function of P-gp, this compound restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. Preclinical studies have demonstrated its efficacy in various cancer models, particularly in pancreatic and lung cancer, with minimal associated toxic side effects.

Mechanism of Action

This compound functions as a non-competitive inhibitor of P-glycoprotein (also known as MDR1 or ABCB1).[3] Its proposed mechanism involves binding to P-gp and increasing its ATPase activity, which paradoxically inhibits the transporter's ability to efflux drugs. This leads to an accumulation of chemotherapeutic agents within the cancer cell, restoring their cytotoxic effects. The direct interaction of this compound with P-gp makes it a targeted agent for overcoming MDR.

Signaling Pathways in P-glycoprotein-Mediated Multidrug Resistance

The expression and function of P-glycoprotein are regulated by a complex network of signaling pathways that are often dysregulated in cancer.[4][5] Understanding these pathways is crucial for contextualizing the therapeutic strategy of P-gp inhibition. Key pathways include the PI3K/Akt/NF-κB and MAPK/ERK pathways, which are known to upregulate the transcription of the ABCB1 gene encoding P-gp.[4][6] While this compound acts directly on the P-gp protein, its therapeutic efficacy is intertwined with the cellular signaling that drives MDR.

Preclinical Data on this compound in Oncology

Preclinical studies have provided initial evidence for the efficacy of this compound in overcoming MDR in various cancer cell lines and in vivo models. The following tables summarize the available quantitative data.

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Combination Agent | This compound Concentration | Observed Effect | Reference(s) |

| NCI-H460 | Lung Cancer | Paclitaxel | 5 µM | Reverses resistance to paclitaxel | [1] |

| PTX250 | Not Specified | Paclitaxel | 5 µM | Reverses resistance to paclitaxel | |

| Panc1 | Pancreatic Cancer | Gemcitabine | 12 µg/mL | Reduces the proportion of MDR-positive tumor cells | [1] |

| NIH3T3 (MDR1-expressing) | Mouse Fibroblast | Not Applicable | IC50: 1.41 µM | Inhibition of drug efflux | [1] |

In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Combination Agent | This compound Dosage | Treatment Schedule | Observed Effect | Reference(s) |

| Orthotopic Pancreatic Carcinoma Mouse Model | Pancreatic Cancer | 5-Fluorouracil (35 mg/kg/day) | 2.5 mg/kg | i.p. injection, 5 days a week | Decreased tumor size and prevalence of metastases; decreased MRP3-positive cells | [1][7] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound. This section outlines key experimental protocols based on the available literature.

General Experimental Workflow for Assessing this compound Activity

Cell Viability and IC50 Determination (MTT Assay)

This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence or absence of this compound.

-

Cell Seeding: Seed cancer cells (e.g., NCI-H460, Panc1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent (e.g., paclitaxel, gemcitabine) with and without a fixed concentration of this compound (e.g., 5 µM). Replace the culture medium with the drug-containing medium.

-

Incubation: Incubate the cells for a specified period (e.g., 48-96 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 values. The fold-reversal of resistance can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

Multicolor Flow-Cytometric Analysis of MDR Proteins

This protocol allows for the quantification of cells expressing MDR-associated proteins like P-gp, MRP1, and MRP3.[7]

-

Cell Preparation: Harvest cultured cells or prepare single-cell suspensions from tumor tissue.

-

Blocking: Incubate the cells with an Fc receptor blocking agent to prevent non-specific antibody binding.

-

Staining: Stain the cells with fluorescently-conjugated primary antibodies specific for P-glycoprotein, MRP1, and MRP3.

-

Incubation: Incubate the cells in the dark on ice for 30 minutes.

-

Washing: Wash the cells with PBS containing 1% BSA to remove unbound antibodies.

-

Data Acquisition: Analyze the cells using a multicolor flow cytometer.

-

Data Analysis: Gate on the cell population of interest and quantify the percentage of cells positive for each MDR protein.

Orthotopic Pancreatic Carcinoma Mouse Model

This in vivo model is crucial for evaluating the therapeutic efficacy of this compound in a more clinically relevant setting.[8][9][10]

-

Cell Preparation: Culture a human pancreatic cancer cell line (e.g., Panc1) and harvest the cells during the logarithmic growth phase. Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel.

-

Anesthesia: Anesthetize the mice (e.g., athymic nude mice) using an appropriate anesthetic agent.

-

Surgical Procedure: Make a small incision in the left subcostal region to expose the pancreas.

-

Cell Implantation: Inject approximately 1x10^6 tumor cells in a small volume (e.g., 50 µL) directly into the pancreas.

-

Closure: Suture the abdominal wall and skin.

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using methods like bioluminescence or fluorescence imaging if the cells are engineered to express reporter genes.[8][9][10][11]

-

Treatment: Once tumors are established, begin the treatment regimen with the chemotherapeutic agent and/or this compound.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors to measure their size and weight. Analyze the tumors and other organs for metastases and expression of MDR proteins.

Future Directions and Conclusion

The preclinical data for this compound are promising, indicating its potential as an effective chemosensitizer in cancers with P-gp-mediated multidrug resistance. However, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in various tumor models.

-

Combination Therapies: Exploring the synergistic effects of this compound with a broader range of chemotherapeutic agents and targeted therapies is crucial.

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to benefit from this compound treatment will be essential for its clinical translation.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 5. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Effects of the high-affinity Peptide this compound on multidrug resistance proteins in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Bioluminescent Imaging of Irradiated Orthotopic Pancreatic Cancer Xenografts in Nonobese Diabetic-Severe Combined Immunodeficient Mice: A Novel Method for Targeting and Assaying Efficacy of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioluminescent Orthotopic Model of Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Fluorescent Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Reversin 121 to Sensitize Pancreatic Cancer Cells to Gemcitabine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer is notoriously resistant to chemotherapy, with gemcitabine being a cornerstone of its treatment. A significant mechanism of this resistance is the overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from the cancer cells. This document provides detailed application notes and protocols for the use of Reversin 121, a P-glycoprotein inhibitor, to sensitize pancreatic cancer cells to gemcitabine. The protocols outlined herein describe methods to quantify the chemosensitizing effects of this compound and to elucidate the underlying cellular mechanisms.

Introduction

Gemcitabine, a nucleoside analog, is a primary chemotherapeutic agent for pancreatic cancer. However, its efficacy is often limited by both intrinsic and acquired resistance. One of the key drivers of this resistance is the ATP-binding cassette (ABC) transporter superfamily, particularly P-glycoprotein (P-gp, also known as MDR1 or ABCB1), Multidrug Resistance-associated Protein 1 (MRP1 or ABCC1), and MRP3 (ABCC3).[1] These transporters function as efflux pumps, reducing the intracellular concentration of cytotoxic drugs like gemcitabine, thereby diminishing their therapeutic effect.

This compound is a potent, non-toxic peptide-based inhibitor of P-glycoprotein.[2][3] By blocking the function of P-gp, this compound can increase the intracellular accumulation and retention of chemotherapeutic agents, thus restoring sensitivity in resistant cancer cells. Studies have shown that the addition of this compound to chemotherapy regimens significantly reduces the proportion of pancreatic cancer cells expressing MDR proteins in vitro and in vivo, leading to a reduction in tumor size and metastasis.[1] This makes the combination of this compound and gemcitabine a promising strategy to overcome chemoresistance in pancreatic cancer.

Mechanism of Action

The primary mechanism by which this compound sensitizes pancreatic cancer cells to gemcitabine is through the inhibition of P-glycoprotein. P-gp is an ATP-dependent efflux pump that recognizes and exports a wide range of xenobiotics, including many anticancer drugs. In gemcitabine-resistant pancreatic cancer cells, P-gp is often overexpressed, leading to reduced intracellular drug concentrations and diminished cytotoxicity. This compound competitively binds to P-gp, inhibiting its efflux function. This leads to an increased intracellular accumulation of gemcitabine, allowing the drug to exert its cytotoxic effects, which include inhibition of DNA synthesis and induction of apoptosis.

References

Application Notes and Protocols: In-vivo Administration of Reversin 121 in Mouse Models of Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of lung cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents. Reversin 121 is a potent, hydrophobic peptide inhibitor of P-gp.[1] While extensive in-vivo studies of this compound in lung cancer mouse models are not yet widely published, research on other cancer types, particularly pancreatic cancer, and in-vitro studies with lung cancer cell lines, provide a strong foundation for its investigation as a chemosensitizer in lung cancer.[1][2] Lung cancer cells are known to express P-gp, making this compound a promising candidate for reversing MDR in this malignancy.[1]

These application notes provide a comprehensive guide for the in-vivo administration of this compound in mouse models of lung cancer, based on available data from pancreatic cancer models and studies of other P-glycoprotein inhibitors in lung cancer.

Data Presentation

Table 1: In-Vivo Efficacy of this compound in an Orthotopic Pancreatic Carcinoma Mouse Model

The following table summarizes the in-vivo efficacy of this compound in combination with 5-fluorouracil (5-FU) in an orthotopic pancreatic carcinoma mouse model. This data can serve as a reference for designing studies in lung cancer models.

| Treatment Group | Dosage of this compound (i.p.) | Dosage of 5-FU (i.p.) | Outcome | Reference |

| Control | - | - | Progressive tumor growth and metastasis | [1][3] |

| 5-FU alone | - | 35 mg/kg/day, 5 days a week | Increased proportions of P-gp, MRP1, and MRP3-positive tumor cells; some reduction in tumor growth | [1][3] |

| This compound + 5-FU | 2.5 mg/kg | 35 mg/kg/day, 5 days a week | Significant decrease in tumor size and prevalence of metastases; significant reduction in the proportion of MRP3-positive tumor cells | [1][3] |

Table 2: Representative In-Vivo Efficacy of a P-gp Inhibitor (XR9576) in a Human Small Cell Lung Carcinoma Xenograft Model (H69/LX4)

This table provides representative data for another P-gp inhibitor, XR9576, in a lung cancer xenograft model, illustrating the potential for this class of drugs.

| Treatment Group | Dosage of P-gp Inhibitor (p.o.) | Chemotherapeutic Agent (i.v.) | Outcome | Reference |

| Vehicle Control | - | - | Progressive tumor growth | [4] |

| Paclitaxel alone | - | 15 mg/kg | Minimal tumor growth inhibition | [4] |

| P-gp Inhibitor + Paclitaxel | 6-12 mg/kg | 15 mg/kg | Full restoration of antitumor activity of paclitaxel | [4] |

Experimental Protocols

Protocol 1: Establishment of a Lung Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using a human lung cancer cell line known to express P-gp, such as NCI-H460.[2]

Materials:

-

Human lung cancer cell line (e.g., NCI-H460)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional)

-

6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Syringes and needles (27-gauge)

Procedure:

-

Culture NCI-H460 cells to 70-80% confluency.

-

Harvest cells by trypsinization and wash with PBS.

-

Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.

-

Monitor mice for tumor growth. Tumors are typically palpable within 7-14 days.

-

Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups.

Protocol 2: In-Vivo Administration of this compound and Chemotherapy

This protocol is adapted from the successful in-vivo study of this compound in a pancreatic cancer model.[1][2]

Materials:

-

This compound

-

A suitable vehicle for this compound (e.g., DMSO, saline with appropriate solubilizing agents)

-

Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

-

Sterile saline for injection

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent. On the day of injection, dilute the stock solution to the final desired concentration (e.g., 2.5 mg/kg) in sterile saline. The final injection volume should be approximately 100-200 µL.

-

Treatment Groups:

-

Group 1: Vehicle control (i.p.)

-

Group 2: Chemotherapeutic agent alone (e.g., Paclitaxel, administered via an appropriate route, e.g., i.v. or i.p.)

-

Group 3: this compound alone (2.5 mg/kg, i.p., 5 days a week)

-

Group 4: this compound (2.5 mg/kg, i.p.) + Chemotherapeutic agent

-

-

Administration:

-

Administer this compound or vehicle via intraperitoneal injection five days a week.

-

Administer the chemotherapeutic agent according to its established dosing schedule. If administered on the same day as this compound, it is common to administer the P-gp inhibitor 1-2 hours prior to the chemotherapeutic agent to ensure maximal inhibition of the P-gp pump.

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the general health and behavior of the mice daily.

-

-

Endpoint: Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for P-gp expression, apoptosis markers).

Mandatory Visualizations

Signaling Pathway of this compound in Reversing Multidrug Resistance

References

Application of Reversin 121 in 3D Cancer Cell Culture Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cancer cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex tumor microenvironment compared to traditional 2D cell monolayers. This complexity includes gradients of oxygen, nutrients, and signaling molecules, as well as cell-cell and cell-extracellular matrix interactions that are crucial for tumor progression and therapeutic response. A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Reversin 121 is a potent P-glycoprotein inhibitor that has been shown to reverse P-gp-mediated multidrug resistance in various cancer cell lines.[1][2] This document provides detailed application notes and adapted protocols for the utilization of this compound in 3D cancer cell culture models to investigate its potential in overcoming multidrug resistance.

Mechanism of Action

This compound functions as a P-glycoprotein inhibitor. P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells and actively transports a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[2] this compound is a hydrophobic peptide chemosensitizer that increases the ATPase activity of MDR1, the gene encoding P-glycoprotein.[2] By inhibiting P-gp, this compound effectively restores the sensitivity of resistant cancer cells to chemotherapeutic drugs.[2][3]

Data Presentation

The following tables summarize quantitative data from in vitro (2D) and in vivo studies that can serve as a starting point for designing experiments in 3D cancer cell culture models.

Table 1: In Vitro Efficacy of this compound in 2D Cancer Cell Culture

| Cell Line | Co-administered Drug | This compound Concentration | Duration of Treatment | Observed Effect | Reference |

| Panc1 (Pancreatic Cancer) | Gemcitabine | 12 µg/mL | Not specified | Reduction in the proportion of MDR protein-positive tumor cells. | [1][2] |

| NCI-H460 (Paclitaxel-Resistant Lung Cancer) | Paclitaxel | 5 µM | 96 hours | Reversal of resistance to paclitaxel. | [2] |

| T-cells (in DC-T cell interactions) | None | 10 µM | 48 hours | Inhibition of T-cell proliferation. | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Co-administered Drug | This compound Dosage | Administration Route & Schedule | Observed Effect | Reference |

| Orthotopic Pancreatic Carcinoma Mouse Model | 5-Fluorouracil (35 mg/kg/day) | 2.5 mg/kg | Intraperitoneal (i.p.), 5 days a week | Decreased tumor size and prevalence of metastases; decreased MRP3-positive cells. | [1][2] |

Signaling Pathway

The primary signaling pathway affected by this compound is the P-glycoprotein-mediated drug efflux system. The following diagram illustrates this mechanism.

Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.

Experimental Protocols

The following protocols are adapted for the use of this compound in 3D cancer cell culture models based on established methodologies for 3D culture and the known properties of this compound.

Protocol 1: Formation of Cancer Cell Spheroids

This protocol describes the generation of cancer cell spheroids using the liquid overlay technique, which is suitable for high-throughput screening.

Materials:

-

Cancer cell line known to express P-glycoprotein (e.g., drug-resistant NCI-H460 or Panc1)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Ultra-low attachment 96-well round-bottom plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Culture cancer cells in a T-75 flask to 70-80% confluency.

-

Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 1,000 to 10,000 cells per 200 µL.

-

Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.

-

Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

Monitor spheroid formation daily. Spheroids should form within 2-4 days.

Protocol 2: Treatment of 3D Spheroids with this compound and Chemotherapeutic Agents

This protocol outlines the treatment of pre-formed spheroids to assess the efficacy of this compound in sensitizing them to a chemotherapeutic drug.

Materials:

-

Pre-formed cancer cell spheroids in a 96-well plate

-

This compound stock solution (in DMSO)

-

Chemotherapeutic agent stock solution (e.g., Paclitaxel, Doxorubicin)

-

Complete cell culture medium

Procedure:

-

Prepare a dilution series of the chemotherapeutic agent in complete medium.

-

Prepare a working solution of this compound in complete medium. Based on 2D data, a starting concentration range of 1-10 µM is recommended.

-

Carefully remove 100 µL of medium from each well containing a spheroid.

-

Add 100 µL of the this compound working solution to the appropriate wells. For control wells, add 100 µL of medium with the corresponding DMSO concentration.

-

Incubate for a pre-treatment period of 1-2 hours at 37°C.

-

Add 100 µL of the diluted chemotherapeutic agent to the wells. The final volume in each well will be 200 µL. Include controls for untreated spheroids and spheroids treated with only the chemotherapeutic agent or only this compound.

-

Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO₂.

Protocol 3: Assessment of Cell Viability in 3D Spheroids

This protocol uses a luminescence-based ATP assay to determine the viability of cells within the spheroids after treatment.

Materials:

-

Treated spheroids in a 96-well plate

-

3D cell viability assay kit (e.g., CellTiter-Glo® 3D)

-

Luminometer

Procedure:

-

Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the 3D cell viability reagent to each well.

-

Mix the contents by placing the plate on an orbital shaker for 5 minutes.

-

Incubate the plate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage relative to the untreated control spheroids.

Experimental Workflow

The following diagram outlines the general workflow for investigating the application of this compound in 3D cancer cell culture models.

References

Reversin 121: A Step-by-Step Guide to Dissolution, Storage, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective dissolution, storage, and experimental use of Reversin 121, a potent P-glycoprotein (P-gp) inhibitor. Adherence to these protocols is crucial for ensuring the stability, and efficacy of the compound in reversing multidrug resistance (MDR) in cancer research.

Chemical Properties and Storage

This compound is a hydrophobic peptide chemosensitizer that functions by inhibiting the P-glycoprotein multidrug transporter (MDR1), thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents.[1][2]

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | ≥ 20 mg/mL | Use of newly opened, hygroscopic DMSO is recommended. Ultrasonic treatment may be required. |

| Ethanol | ≥ 12 mg/mL | - |

| DMF | ≥ 25 mg/mL | - |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |

Table 2: Storage Conditions for this compound

| Form | Storage Temperature | Duration | Special Conditions |

| Solid (Powder) | -20°C | Up to 3 years | Keep away from moisture. |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

Signaling Pathway of P-glycoprotein-Mediated Multidrug Resistance

P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of cytotoxic drugs from cancer cells, leading to multidrug resistance.[3][4] this compound inhibits this process, thereby restoring the sensitivity of cancer cells to chemotherapeutic agents.

Caption: P-glycoprotein mediated drug efflux and its inhibition by this compound.

Experimental Protocols

This protocol outlines a cell-based assay to determine the efficacy of this compound in reversing P-glycoprotein-mediated multidrug resistance in a cancer cell line.

Materials

-

This compound

-

Multidrug-resistant cancer cell line (e.g., a cell line overexpressing P-gp)

-

Parental (drug-sensitive) cancer cell line

-

Appropriate cell culture medium and supplements

-

Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

-

DMSO (anhydrous, sterile)

-

Phosphate-buffered saline (PBS), sterile

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

-

Microplate reader

Experimental Workflow

Caption: Workflow for assessing multidrug resistance reversal by this compound.

Step-by-Step Protocol

3.3.1. Preparation of this compound Stock Solution

-

Aseptically prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution. If necessary, use an ultrasonic bath.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one month or -80°C for up to six months.

3.3.2. Cell Seeding

-

Harvest both the multidrug-resistant and the parental (drug-sensitive) cells during their exponential growth phase.

-

Determine the cell density and viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium per well.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

3.3.3. Cell Treatment

-

Prepare a series of dilutions of the chemotherapeutic agent in culture medium. The concentration range should span the expected IC50 values for both sensitive and resistant cells.

-

For the combination treatment, prepare another set of serial dilutions of the chemotherapeutic agent, each containing a fixed, non-toxic concentration of this compound (e.g., 1-5 µM).[2] A preliminary experiment to determine the non-toxic concentration of this compound alone is recommended.

-

Also, include control wells:

-

Cells with medium only (no treatment).

-

Cells with the highest concentration of DMSO used as a vehicle control.

-

Cells with this compound alone at the fixed concentration.

-

-

Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions to the respective wells.

-

Incubate the plates for an additional 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

3.3.4. Cell Viability Assay (MTT Assay Example)

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3.4. Data Analysis

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Plot the percentage of cell viability against the log concentration of the chemotherapeutic agent.

-

Determine the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent alone and in combination with this compound for both cell lines using a suitable software package.

-

The fold reversal of resistance can be calculated as the ratio of the IC50 of the chemotherapeutic agent alone in the resistant cells to the IC50 of the chemotherapeutic agent in the presence of this compound in the resistant cells.

Conclusion

This guide provides a framework for the proper handling and application of this compound in experimental settings. By following these protocols, researchers can obtain reliable and reproducible data on the efficacy of this compound as a P-glycoprotein inhibitor to overcome multidrug resistance in cancer cells. It is recommended to optimize specific parameters, such as cell seeding density and incubation times, for each cell line and experimental setup.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Reversin 121 in reversing MDR

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Reversin 121 in reversing multidrug resistance (MDR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?